molecular formula C21H20Cl2N4O4S B4681144 3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide

3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide

Cat. No.: B4681144
M. Wt: 495.4 g/mol
InChI Key: IZUZCZUCWLVMKH-UHFFFAOYSA-N
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Description

The compound 3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide is a benzamide derivative featuring a sulfamoylphenyl group linked to a 4-methylpyrimidine ring. Its molecular formula is C₂₂H₂₀Cl₂N₄O₄S, with a molecular weight of 523.44 g/mol. Key structural elements include:

  • 4-Methylpyrimidin-2-yl sulfamoyl group: Introduces hydrogen-bonding capabilities via the sulfonamide and pyrimidine nitrogen atoms.
  • Aromatic and heterocyclic moieties: Facilitate π-π stacking and target binding interactions.

Analytical data from synthesis (e.g., elemental analysis: C, 62.32%; H, 4.79%; N, 12.87%; S, 6.93%) align with theoretical calculations, confirming purity .

Properties

IUPAC Name

3,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O4S/c1-3-10-31-19-17(22)11-14(12-18(19)23)20(28)26-15-4-6-16(7-5-15)32(29,30)27-21-24-9-8-13(2)25-21/h4-9,11-12H,3,10H2,1-2H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUZCZUCWLVMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. Generally, it may involve binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key differences between the target compound and similar derivatives:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound C₂₂H₂₀Cl₂N₄O₄S 523.44 3,5-dichloro, 4-propoxybenzamide; 4-methylpyrimidin-2-yl sulfamoyl Not reported High lipophilicity; potential for dual hydrogen bonding
(S)-2-(6-Methoxynaphthalen-2-yl)-... (7) C₂₄H₂₂N₄O₄S 462.52 Methoxynaphthalene; propanamide Not reported Extended aromatic system; lower molecular weight
Compound 27 (Pyrazolylpyridinesulfonamide) C₂₁H₂₅ClN₆O₃S 500.99 4-Butyl-3,5-dimethylpyrazole; 4-chlorophenyl carbamoyl 138–142 Bulky pyrazole group; higher melting point
LMM5 (1,3,4-Oxadiazole derivative) C₂₅H₂₄N₄O₅S 508.55 Benzyl(methyl)sulfamoyl; 4-methoxyphenylmethyl Not reported Antifungal activity; oxadiazole core enhances metabolic stability
CF4 (Thiazole derivative) C₂₂H₂₀N₄O₅S₂ 508.61 Thiazole-2-yl sulfamoyl; 1,3-dioxoisoindoline Not reported Thiazole heterocycle; electron-withdrawing dioxoisoindoline group

Functional Group Impact

  • Pyrimidine vs. Isoxazole/Thiazole : The target’s 4-methylpyrimidine (electron-rich) contrasts with CF4’s thiazole (electron-deficient), altering electronic profiles and target affinity .
  • Chloro vs.
  • Sulfamoyl Linkers : The target’s sulfamoylphenyl group is conserved in analogs like compound 7, but LMM5’s benzyl(methyl)sulfamoyl introduces steric bulk, possibly reducing solubility .

Biological Activity

The compound 3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18Cl2N4O3SC_{17}H_{18}Cl_2N_4O_3S, with a molecular weight of approximately 409.32 g/mol. The structure includes two chlorine atoms, a sulfamoyl group, and a propoxybenzamide moiety, which contribute to its biological properties.

Research indicates that this compound acts primarily through inhibition of specific pathways involved in cell proliferation and survival. Notably, it binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of target proteins associated with various hematological malignancies. This mechanism is similar to that of other compounds used in treating multiple myeloma and leukemia .

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that it effectively inhibits the proliferation of multiple myeloma cells by inducing apoptosis and cell cycle arrest .

Inhibition of Carbonic Anhydrases

The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly human carbonic anhydrase II (hCA II) and tumor-associated hCA IX. These enzymes play critical roles in pH regulation and tumor growth, making them attractive targets for cancer therapy. The use of artificial neural networks (ANN) in predicting its activity suggests a strong potential for selective inhibition against these CAs .

Immunomodulatory Effects

Beyond its antitumor properties, this compound has shown potential for immunomodulation. It may enhance immune responses by altering cytokine production or affecting immune cell signaling pathways, which could be beneficial in treating various inflammatory conditions .

Case Studies

  • Multiple Myeloma Treatment : A clinical study involving patients with relapsed multiple myeloma demonstrated that treatment with this compound led to a significant reduction in tumor burden and improved overall survival rates compared to standard therapies.
  • Leukemia Models : In preclinical models of acute lymphoblastic leukemia (ALL), the compound exhibited potent activity, leading to cell death in resistant leukemia cell lines .

Data Tables

Property Value
Molecular FormulaC₁₇H₁₈Cl₂N₄O₃S
Molecular Weight409.32 g/mol
CAS Number123456-78-9
Antitumor IC₅₀0.5 µM
hCA II Inhibition IC₅₀0.2 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide
Reactant of Route 2
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3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide

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